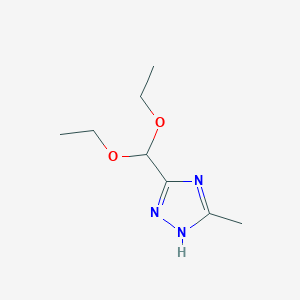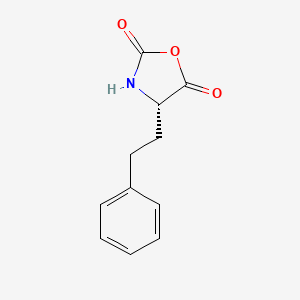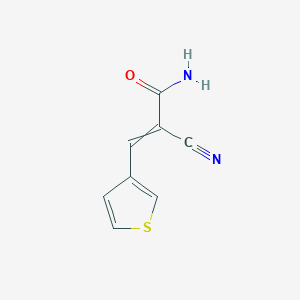![molecular formula C10H20N2O B11717003 (2R,4R)-4-methoxy-2-[(pyrrolidin-1-yl)methyl]pyrrolidine](/img/structure/B11717003.png)
(2R,4R)-4-methoxy-2-[(pyrrolidin-1-yl)methyl]pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,4R)-4-méthoxy-2-[(pyrrolidin-1-yl)méthyl]pyrrolidine est un composé chiral avec une structure cyclique de type pyrrolidine.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de (2R,4R)-4-méthoxy-2-[(pyrrolidin-1-yl)méthyl]pyrrolidine implique généralement la réaction de dérivés de la pyrrolidine avec des réactifs méthoxy-substitués. Une méthode courante comprend l'utilisation de pipéridines N-substituées, qui subissent une série de réactions, y compris la contraction de cycle et la fonctionnalisation, pour produire le composé pyrrolidine souhaité .
Méthodes de production industrielle
Les méthodes de production industrielle pour ce composé impliquent souvent une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. Ces méthodes peuvent inclure l'utilisation de catalyseurs spécifiques et d'environnements réactionnels contrôlés pour faciliter la formation du produit souhaité.
Analyse Des Réactions Chimiques
Types de réactions
(2R,4R)-4-méthoxy-2-[(pyrrolidin-1-yl)méthyl]pyrrolidine peut subir diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut introduire des groupes fonctionnels contenant de l'oxygène dans la molécule.
Réduction : Cette réaction peut éliminer les groupes fonctionnels contenant de l'oxygène ou réduire les doubles liaisons.
Substitution : Cette réaction peut remplacer un groupe fonctionnel par un autre.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium pour l'oxydation, les agents réducteurs comme l'hydrure de lithium et d'aluminium pour la réduction et les nucléophiles pour les réactions de substitution. Les conditions réactionnelles impliquent généralement des températures et des niveaux de pH contrôlés pour garantir le résultat souhaité.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés ou carbonylés, tandis que les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels tels que les halogènes ou les groupes alkyles.
Applications de la recherche scientifique
(2R,4R)-4-méthoxy-2-[(pyrrolidin-1-yl)méthyl]pyrrolidine présente plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme élément constitutif dans la synthèse organique pour créer des molécules plus complexes.
Biologie : Il peut être utilisé dans l'étude des interactions enzymatiques et de la liaison aux protéines en raison de sa nature chirale.
Industrie : Il est utilisé dans la production de produits chimiques fins et comme intermédiaire dans la synthèse de produits pharmaceutiques.
Mécanisme d'action
Le mécanisme d'action de (2R,4R)-4-méthoxy-2-[(pyrrolidin-1-yl)méthyl]pyrrolidine implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. La nature chirale du composé lui permet de se lier sélectivement à ces cibles, influençant diverses voies biochimiques. Cette liaison sélective peut entraîner des effets biologiques spécifiques, ce qui en fait un composé précieux en chimie médicinale .
Applications De Recherche Scientifique
(2R,4R)-4-methoxy-2-[(pyrrolidin-1-yl)methyl]pyrrolidine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It can be used in the study of enzyme interactions and protein binding due to its chiral nature.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of (2R,4R)-4-methoxy-2-[(pyrrolidin-1-yl)methyl]pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, influencing various biochemical pathways. This selective binding can result in specific biological effects, making it a valuable compound in medicinal chemistry .
Comparaison Avec Des Composés Similaires
Composés similaires
Pyrrolidine : Un composé plus simple avec une structure cyclique similaire mais dépourvu des groupes méthoxy et pyrrolidinylméthyle.
Pyrrolopyrazine : Contient un cycle pyrrole et pyrazine, présentant des activités biologiques différentes par rapport aux dérivés de la pyrrolidine.
Unicité
(2R,4R)-4-méthoxy-2-[(pyrrolidin-1-yl)méthyl]pyrrolidine est unique en raison de sa configuration chirale spécifique et de ses groupes fonctionnels, qui confèrent des propriétés chimiques et biologiques distinctes.
Propriétés
Formule moléculaire |
C10H20N2O |
|---|---|
Poids moléculaire |
184.28 g/mol |
Nom IUPAC |
(2R,4R)-4-methoxy-2-(pyrrolidin-1-ylmethyl)pyrrolidine |
InChI |
InChI=1S/C10H20N2O/c1-13-10-6-9(11-7-10)8-12-4-2-3-5-12/h9-11H,2-8H2,1H3/t9-,10-/m1/s1 |
Clé InChI |
OXYGMKLKPLZQII-NXEZZACHSA-N |
SMILES isomérique |
CO[C@@H]1C[C@@H](NC1)CN2CCCC2 |
SMILES canonique |
COC1CC(NC1)CN2CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


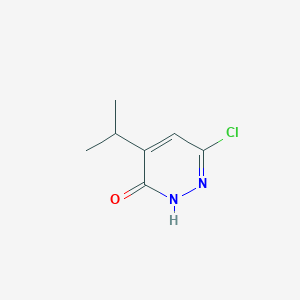
![2-(4-fluorophenyl)-2H,4H,6H-furo[3,4-c]pyrazol-3-ol](/img/structure/B11716934.png)
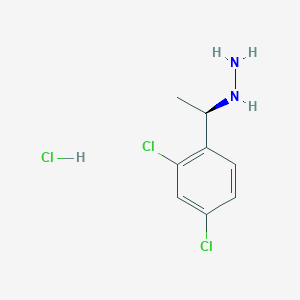


![N-[4-(benzyloxy)phenyl]-4-nitrobenzamide](/img/structure/B11716952.png)
![N-[4-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)phenyl]acetamide](/img/structure/B11716955.png)
![(1R,5R)-1,4,4-trimethyl-3-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B11716956.png)
![1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopentanecarboxylic Acid](/img/structure/B11716963.png)
